3-(Difluoromethyl)-4-(trifluoromethyl)pyridine 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18357980
InChI: InChI=1S/C7H4F5N/c8-6(9)4-3-13-2-1-5(4)7(10,11)12/h1-3,6H
SMILES:
Molecular Formula: C7H4F5N
Molecular Weight: 197.10 g/mol

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC18357980

Molecular Formula: C7H4F5N

Molecular Weight: 197.10 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine -

Specification

Molecular Formula C7H4F5N
Molecular Weight 197.10 g/mol
IUPAC Name 3-(difluoromethyl)-4-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C7H4F5N/c8-6(9)4-3-13-2-1-5(4)7(10,11)12/h1-3,6H
Standard InChI Key YVZATTJZEGIUDN-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC(=C1C(F)(F)F)C(F)F

Introduction

Chemical Identity and Structural Features

3-(Difluoromethyl)-4-(trifluoromethyl)pyridine belongs to the pyridine family, a six-membered aromatic ring containing one nitrogen atom. Its molecular formula is C₇H₄F₅N, with a molecular weight of 197.1 g/mol . The compound’s structure features:

  • A difluoromethyl group (-CF₂H) at position 3

  • A trifluoromethyl group (-CF₃) at position 4

This substitution pattern distinguishes it from related fluoropyridines, such as 4-(difluoromethyl)-2,3,5-trifluoropyridine (CAS: 84940-48-7), which contains additional fluorine atoms at positions 2, 3, and 5. The presence of electron-withdrawing fluorinated groups significantly influences the compound’s reactivity, stability, and interactions with biological targets.

Table 1: Key Molecular Data

PropertyValue
CAS Number1805302-49-1
Molecular FormulaC₇H₄F₅N
Molecular Weight197.1 g/mol
Purity (Commercial Availability)≥95%
Structural Analogues4-(Trifluoromethyl)nicotinaldehyde (CAS: 1083197-78-7)

Synthesis and Manufacturing

While no direct synthesis route for 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine is documented in the provided sources, methods for analogous fluoropyridines offer plausible strategies. For example, 4-(difluoromethyl)pyridin-2-amine is synthesized via a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride . Key steps include:

  • Pyridine ring closure using nitrile intermediates

  • Fluorination via reagents like (diethylamino)sulfur trifluoride (DAST)

  • Deprotection of amino groups under acidic conditions

For 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine, a similar approach might involve:

  • Friedel-Crafts acylation to introduce trifluoromethyl groups

  • Radical fluorination to install the difluoromethyl moiety

  • Chromatography-free purification to enhance scalability .

Challenges in synthesis include managing the reactivity of multiple fluorine substituents and avoiding side reactions such as over-fluorination. Industrial-scale production would require optimization for yield and cost-efficiency, particularly given the high price of fluorinating agents.

Physicochemical Properties

The compound’s properties are inferred from structural analogs and computational models:

Stability and Reactivity

  • Thermal Stability: Fluorinated pyridines generally exhibit high thermal stability due to strong C-F bonds. For instance, 4-(Trifluoromethyl)-3-formylpyridine (CAS: 1083197-78-7) remains stable at temperatures up to 150°C .

  • Chemical Reactivity: The electron-withdrawing nature of -CF₃ and -CF₂H groups deactivates the pyridine ring toward electrophilic substitution, directing reactions to occur at meta or para positions relative to existing substituents .

Solubility and Partitioning

  • LogP (Octanol-Water Partition Coefficient): Estimated at 2.8–3.2, indicating moderate lipophilicity suitable for membrane penetration in biological systems.

  • Aqueous Solubility: Low (<1 mg/mL at 25°C), typical of heavily fluorinated aromatic compounds .

Research Findings and Future Directions

Direct studies on 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine are scarce, but related research offers insights:

Metabolic Stability

Fluorinated pyridines demonstrate prolonged half-lives in vivo due to resistance to cytochrome P450-mediated oxidation. For example, 4-(Trifluoromethyl)nicotinaldehyde shows a plasma half-life of >6 hours in rodent models .

Toxicity Profiles

  • In Vitro Cytotoxicity: Fluoropyridines often exhibit low cytotoxicity (IC₅₀ > 50 μM in HEK293 cells), making them suitable for therapeutic development .

  • Environmental Impact: The persistence of polyfluorinated compounds in soil and water necessitates careful evaluation of ecotoxicological effects.

Computational Modeling

Density functional theory (DFT) calculations predict that the difluoromethyl group in 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine adopts a gauche conformation, minimizing steric clashes with the trifluoromethyl substituent. This conformational preference may influence its binding to biological targets.

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